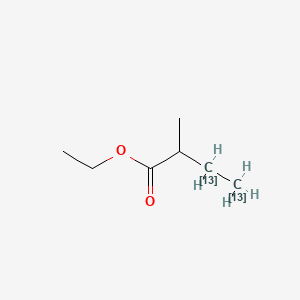
E3 Ligase Ligand-linker Conjugate 99
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 99 is a conjugate of an E3 ligase ligand and a linker, specifically designed for use in proteolysis-targeting chimeras (PROTACs). This compound consists of Thalidomide and a corresponding linker, which serves as a Cereblon ligand to recruit CRBN protein. It is a key intermediate for the synthesis of complete PROTAC molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 99 involves the conjugation of Thalidomide with a specific linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated through a series of chemical reactions to introduce functional groups that facilitate its conjugation with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate. Common reagents used in this process include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Purification: The resulting conjugate is purified using techniques such as column chromatography to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the chemical reactions, ensuring consistent quality and yield.
Automated Purification: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: E3 Ligase Ligand-linker Conjugate 99 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups on the linker are replaced by other nucleophiles.
Oxidation and Reduction: The conjugate can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reaction conditions typically involving mild temperatures and solvents like dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified linkers, while oxidation and reduction can result in changes to the functional groups on the Thalidomide moiety .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 99 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of PROTACs, which are valuable tools for targeted protein degradation.
Biology: In biological research, this compound is employed to study protein-protein interactions and the ubiquitin-proteasome system.
Medicine: The compound has potential therapeutic applications, particularly in cancer treatment.
Industry: In the pharmaceutical industry, this compound is used in the development of novel drugs and therapeutic agents.
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 99 exerts its effects through the following mechanism:
Recruitment of CRBN Protein: The Thalidomide moiety in the conjugate binds to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.
Formation of Ternary Complex: The conjugate facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the ubiquitin-conjugating enzyme.
Ubiquitination and Degradation: The E3 ligase mediates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Comparación Con Compuestos Similares
E3 Ligase Ligand-linker Conjugate 99 is unique compared to other similar compounds due to its specific structure and applications. Similar compounds include:
Propiedades
Fórmula molecular |
C28H37N5O6 |
|---|---|
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[[6-[2-(2-hydroxyethoxy)ethyl]-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H37N5O6/c34-10-12-39-11-9-30-15-28(16-30)17-31(18-28)14-19-5-7-32(8-6-19)20-1-2-21-22(13-20)27(38)33(26(21)37)23-3-4-24(35)29-25(23)36/h1-2,13,19,23,34H,3-12,14-18H2,(H,29,35,36)/t23-/m0/s1 |
Clave InChI |
GFMCFPCEWFGYPB-QHCPKHFHSA-N |
SMILES isomérico |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCOCCO |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)










![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)

![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
